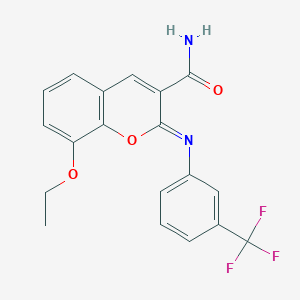![molecular formula C22H22FN3O3 B444630 (2Z)-N-acetyl-7-(diethylamino)-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B444630.png)
(2Z)-N-acetyl-7-(diethylamino)-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-N-acetyl-7-(diethylamino)-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide is a synthetic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-acetyl-7-(diethylamino)-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the chromene core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the diethylamino group: This step involves the substitution of a hydrogen atom with a diethylamino group, often using a reagent like diethylamine.
Attachment of the fluorophenyl group:
Acetylation: The final step involves the acetylation of the compound to introduce the N-acetyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, optimization of reaction conditions (temperature, pressure, solvent), and the use of catalysts to improve reaction efficiency.
化学反応の分析
Types of Reactions
(2Z)-N-acetyl-7-(diethylamino)-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield reduced derivatives with fewer oxygen-containing functional groups.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a fluorescent probe for studying biological processes.
Medicine: The compound may have potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound may be used in the development of new materials with unique properties.
作用機序
The mechanism of action of (2Z)-N-acetyl-7-(diethylamino)-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to specific receptors: The compound may bind to specific receptors on the surface of cells, triggering a cascade of intracellular signaling events.
Inhibition of enzymes: The compound may inhibit the activity of specific enzymes, leading to changes in cellular metabolism and function.
Modulation of gene expression: The compound may affect the expression of specific genes, leading to changes in protein synthesis and cellular function.
類似化合物との比較
(2Z)-N-acetyl-7-(diethylamino)-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide can be compared with other similar compounds, such as:
7-(diethylamino)coumarin-3-carboxylic acid: This compound shares a similar chromene core structure but lacks the N-acetyl and fluorophenyl groups.
3-acetyl-7-hydroxycoumarin: This compound also shares a similar chromene core structure but has different functional groups attached.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
特性
分子式 |
C22H22FN3O3 |
|---|---|
分子量 |
395.4g/mol |
IUPAC名 |
N-acetyl-7-(diethylamino)-2-(3-fluorophenyl)iminochromene-3-carboxamide |
InChI |
InChI=1S/C22H22FN3O3/c1-4-26(5-2)18-10-9-15-11-19(21(28)24-14(3)27)22(29-20(15)13-18)25-17-8-6-7-16(23)12-17/h6-13H,4-5H2,1-3H3,(H,24,27,28) |
InChIキー |
SDBBYLLRRZSNOY-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=NC3=CC(=CC=C3)F)O2)C(=O)NC(=O)C |
正規SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=NC3=CC(=CC=C3)F)O2)C(=O)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate](/img/structure/B444547.png)

![Propyl 2-{[(2-chlorophenoxy)acetyl]amino}-4-(2-chlorophenyl)-3-thiophenecarboxylate](/img/structure/B444553.png)
![(2Z)-2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]-8-methoxy-N-(3-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B444554.png)
![2-cyano-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B444559.png)
![Methyl 2-{[(2-chlorophenoxy)acetyl]amino}-4-(4-ethylphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B444560.png)
![2-{[(2,2-Dichloro-1-methylcyclopropyl)carbonyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B444561.png)
![10-benzoyl-3-(3-chlorophenyl)-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B444562.png)
![(3Z)-N-acetyl-3-[(naphthalen-1-yl)imino]-3H-benzo[f]chromene-2-carboxamide](/img/structure/B444563.png)
![Ethyl 2-[(cyclobutylcarbonyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B444564.png)
![(2Z)-2-[(2,4-dichlorophenyl)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B444565.png)
![2-{[3-(Ethoxycarbonyl)-4-(4-ethoxyphenyl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B444566.png)
![1-ethyl-2-{[2-(2-fluorophenoxy)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B444567.png)
![Methyl 2-[(2,3-dimethoxybenzoyl)amino]-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B444569.png)
